molecular formula C9H16ClN5 B1655030 6-chloro-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine CAS No. 3071-66-7

6-chloro-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine

Cat. No.: B1655030
CAS No.: 3071-66-7
M. Wt: 229.71 g/mol
InChI Key: WKFQDZJPQYALOP-UHFFFAOYSA-N
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Description

6-Chloro-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C9H16ClN5

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2,4-dichloro-6-tripropyl-1,3,5-triazine with ammonia under specific conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of amines or other reduced derivatives.

  • Substitution: Generation of substituted triazines or other derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving nucleic acids and proteins. Medicine: Industry: Utilized in the manufacture of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may involve interactions with enzymes, receptors, or other biomolecules. The exact mechanism of action depends on the context in which the compound is used, such as in biological systems or industrial processes.

Comparison with Similar Compounds

  • 6-Chloro-N,N'-dipropyl-1,3,5-triazine-2,4-diamine

  • 6-Chloro-N,N'-cyclopropyl-1,3,5-triazine-2,4-diamine

Uniqueness: 6-Chloro-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine is unique in its structural features and reactivity compared to similar compounds

Properties

IUPAC Name

6-chloro-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClN5/c1-3-5-11-8-13-7(10)14-9(15-8)12-6-4-2/h3-6H2,1-2H3,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFQDZJPQYALOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=NC(=N1)Cl)NCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274607
Record name 6-chloro-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3071-66-7
Record name 6-chloro-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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